Burchellin vs. Licarin A: Life-Cycle Stage-Specific Trypanocidal Potency
Burchellin and licarin A exhibit inverted potency relationships against different life-cycle stages of T. cruzi. Against the clinically relevant bloodstream trypomastigote form, burchellin (IC50/24 h = 520 μM) is approximately 1.85-fold more potent than licarin A (IC50/24 h = 960 μM) [1]. Conversely, against the insect-stage epimastigote form, licarin A (IC50/96 h = 462.7 μM; 45% inhibition) is 1.63-fold more potent than burchellin (IC50/96 h = 756 μM; 20% inhibition) [1].
| Evidence Dimension | Trypanocidal activity against T. cruzi trypomastigotes |
|---|---|
| Target Compound Data | IC50/24 h = 520 μM |
| Comparator Or Baseline | Licarin A: IC50/24 h = 960 μM |
| Quantified Difference | Burchellin is 1.85-fold more potent (520 μM vs. 960 μM) |
| Conditions | T. cruzi trypomastigotes; 24-hour exposure; in vitro assay |
Why This Matters
Researchers targeting the clinically transmissible bloodstream form of T. cruzi should prioritize burchellin over licarin A based on this quantitative potency advantage.
- [1] Cabral MMO, Barbosa-Filho JM, Maia GLA, Chaves MCO, Braga MV, de Souza W, Soares ROA. Neolignans from plants in northeastern Brazil (Lauraceae) with activity against Trypanosoma cruzi. Exp Parasitol. 2010 Mar;124(3):319-24. View Source
